molecular formula C15H16FeO2 B15088395 Ferrocenylmethyl methacrylate, 95% (NMR), contains Ionol(R) 46 (Raschig GmbH) as inhibitor

Ferrocenylmethyl methacrylate, 95% (NMR), contains Ionol(R) 46 (Raschig GmbH) as inhibitor

Cat. No.: B15088395
M. Wt: 284.13 g/mol
InChI Key: GSPYKNCYLXXOJO-UHFFFAOYSA-N
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Description

Ferrocenylmethyl methacrylate, 95% (NMR), contains Ionol® 46 (Raschig GmbH) as inhibitor, is an organometallic compound that combines the unique properties of ferrocene with the reactivity of methacrylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrocenylmethyl methacrylate is typically synthesized from ferrocenyl carbaldehyde. The synthesis involves the reduction of ferrocenyl carbaldehyde with sodium borohydride to produce hydroxymethylferrocene. This intermediate is then esterified with methacrylic acid under the catalysis of p-toluenesulfonic acid to yield ferrocenylmethyl methacrylate .

Industrial Production Methods

In industrial settings, the synthesis of ferrocenylmethyl methacrylate follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inhibitors like Ionol® 46 helps in stabilizing the compound during storage and handling .

Chemical Reactions Analysis

Types of Reactions

Ferrocenylmethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ferrocenylmethyl methacrylate is primarily based on its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, which can be exploited in various applications. For example, in drug delivery systems, the redox activity can trigger the release of drugs in response to specific stimuli such as reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

    Vinylferrocene: Another ferrocene derivative used in polymerization reactions.

    Ferrocenemethanol: Used in the synthesis of other ferrocene-based compounds.

    1,1′-Dimethylferrocene: Known for its stability and redox properties.

Uniqueness

Ferrocenylmethyl methacrylate stands out due to its combination of ferrocene’s redox properties and methacrylate’s reactivity. This makes it particularly useful in the synthesis of redox-active polymers and in applications requiring controlled release mechanisms .

Properties

Molecular Formula

C15H16FeO2

Molecular Weight

284.13 g/mol

InChI

InChI=1S/C10H11O2.C5H5.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6H,1,7H2,2H3;1-5H;

InChI Key

GSPYKNCYLXXOJO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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